![molecular formula C10H6ClKN2O3 B2922258 Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate CAS No. 2225145-02-6](/img/structure/B2922258.png)
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C10H6ClKN2O3. It is a potassium salt derivative of 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and hydrazine hydrate as the primary starting materials.
Formation of Hydrazide: The reaction of 2-chlorobenzaldehyde with hydrazine hydrate forms the corresponding hydrazide.
Oxidation: The hydrazide is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the oxadiazole ring.
Carboxylation: The resulting oxadiazole is treated with a carboxylating agent, such as potassium carbonate, to introduce the carboxylate group.
Formation of Potassium Salt: Finally, the carboxylic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at various positions on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
科学研究应用
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity and can be used in the study of biological processes.
Medicine: It can be explored for its therapeutic properties and potential use in drug development.
Industry: The compound can be utilized in the production of materials, chemicals, and other industrial applications.
作用机制
The mechanism by which Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application and the biological system involved. Further research is needed to elucidate the detailed mechanism of action.
相似化合物的比较
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:
Potassium (5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetate: Similar structure but different functional group.
Potassium trifluoroborate salts: Different anion but similar applications in cross-coupling reactions.
属性
IUPAC Name |
potassium;5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCABFPKKGWRGE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(O2)C(=O)[O-])Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
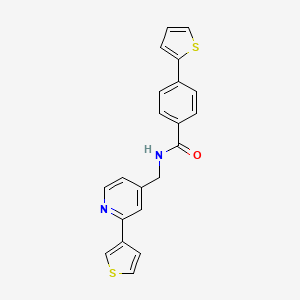
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2922181.png)
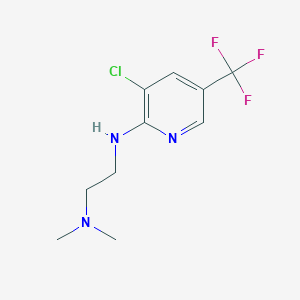
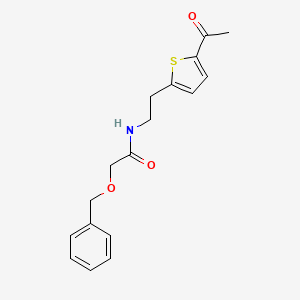
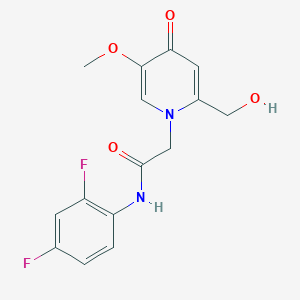
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![Tert-butyl 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)
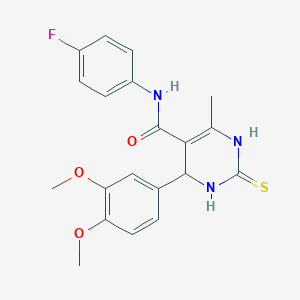
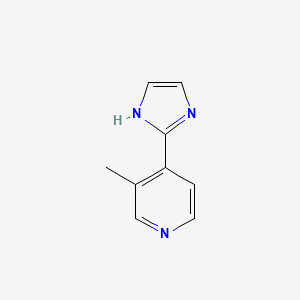
![6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2922192.png)
![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2922193.png)
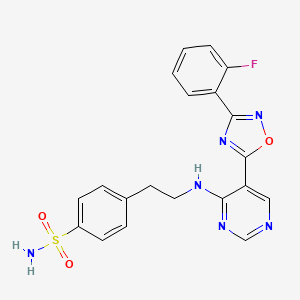
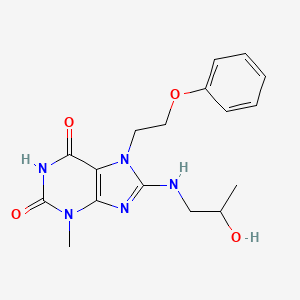
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2922198.png)
